molecular formula C17H21N3OS B2981070 1-Cyclohexyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea CAS No. 1788679-77-5

1-Cyclohexyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea

Cat. No. B2981070
CAS RN: 1788679-77-5
M. Wt: 315.44
InChI Key: UUIWXHCSBQKKOP-UHFFFAOYSA-N
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Description

The compound “1-Cyclohexyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea” is a complex organic molecule that contains several functional groups including a cyclohexyl group, a thiophene ring, a pyridine ring, and a urea group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the formation of the urea group and the coupling of the cyclohexyl, thiophene, and pyridine rings .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several cyclic structures and a urea group. The thiophene and pyridine rings are aromatic and planar, while the cyclohexyl group is non-planar . The urea group would form hydrogen bonds with suitable acceptors .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The aromatic rings could participate in electrophilic aromatic substitution reactions, while the urea group could react with acids or bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the functional groups present. For example, the presence of a urea group could make the compound polar and capable of forming hydrogen bonds . The aromatic rings could contribute to the compound’s stability and possibly its color .

Scientific Research Applications

Antimicrobial Activity

Thiophene derivatives, such as the one , have been found to exhibit potent antimicrobial activity. They have been effective against various microbial infections, including those caused by Gram-positive and Gram-negative pathogenic bacteria . For instance, certain compounds have shown significant antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi .

Antifungal Activity

In addition to their antibacterial properties, thiophene derivatives have also demonstrated antifungal activity. Some compounds have displayed excellent activity against Candida albicans and Aspergillus niger .

Antioxidant Activity

Thiophene derivatives have shown promising antioxidant activity. Certain compounds have exhibited excellent antioxidant activity when compared with ascorbic acid, a standard drug .

Anticorrosion Activity

Thiophene derivatives have been studied for their anticorrosion properties. Some compounds have shown high anticorrosion efficiency .

Anticancer Activity

Thiophene derivatives have been found to exhibit anticancer activity. They have been effective against various cancer cell lines, including human lung cancer cell line (A-549) . Some compounds have shown effective cytotoxic activity at a dose of 10 −4 M .

Computational Chemical Study

Thiophene derivatives have been used in computational chemical studies. The results of these studies have been in good agreement with experimental outcomes .

Molecular Docking

Thiophene derivatives have been used in molecular docking studies to demonstrate the binding energies of produced substances toward human carbonic anhydrase IX (CA IX) protein .

Drug Development

Given their diverse biological activities, thiophene derivatives are of significant interest in the field of drug development. Their antimicrobial, antifungal, antioxidant, anticorrosion, and anticancer properties make them potential candidates for the development of new drugs .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It could also be interesting to explore its biological activity given the presence of functional groups found in other biologically active compounds .

properties

IUPAC Name

1-cyclohexyl-3-[(5-thiophen-3-ylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c21-17(20-16-4-2-1-3-5-16)19-10-13-8-15(11-18-9-13)14-6-7-22-12-14/h6-9,11-12,16H,1-5,10H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIWXHCSBQKKOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCC2=CC(=CN=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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